molecular formula C23H19N3O3 B11471020 3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B11471020
M. Wt: 385.4 g/mol
InChI Key: UMNYOEVTOXQXTH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a phenyl group, a pyridinyl group, and an oxazole ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxyphenyl and pyridinyl groups. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves the coupling of the oxazole intermediate with 4-pyridylmethylamine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the oxazole ring may result in a dihydro-oxazole compound .

Scientific Research Applications

3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide
  • 3-(4-chlorophenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide
  • 3-(4-methylphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide

Uniqueness

3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a building block for further chemical synthesis .

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[phenyl(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-19-9-7-16(8-10-19)20-15-21(29-26-20)23(27)25-22(17-5-3-2-4-6-17)18-11-13-24-14-12-18/h2-15,22H,1H3,(H,25,27)

InChI Key

UMNYOEVTOXQXTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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